2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid is an organic compound that features a fluorinated phenyl group attached to a carbamoyl group, which is further connected to a phenoxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with a suitable isocyanate to form the carbamoyl intermediate. This intermediate is then reacted with 4-hydroxyphenylpropanoic acid under appropriate conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The carbamoyl group can be reduced to an amine under reducing conditions.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include quinones or carboxylic acids.
Reduction: Products may include primary amines.
Substitution: Products may include phenyl ethers or other substituted phenyl derivatives.
Scientific Research Applications
2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid involves its interaction with specific molecular targets. The fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors, while the carbamoyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(4-Chlorophenyl)carbamoyl]phenoxy]propanoic acid
- 2-[4-[(4-Bromophenyl)carbamoyl]phenoxy]propanoic acid
- 2-[4-[(4-Methylphenyl)carbamoyl]phenoxy]propanoic acid
Uniqueness
2-[4-[(4-Fluorophenyl)carbamoyl]phenoxy]propanoic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or methyl analogs. The fluorine atom can enhance metabolic stability, binding affinity, and overall efficacy in various applications.
Properties
IUPAC Name |
2-[4-[(4-fluorophenyl)carbamoyl]phenoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4/c1-10(16(20)21)22-14-8-2-11(3-9-14)15(19)18-13-6-4-12(17)5-7-13/h2-10H,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKXXHHZUCCAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.